
(3,4,5-Trihydroxyoxan-2-yl)methyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4,5-Trihydroxyoxan-2-yl)methyl 4-methylbenzenesulfonate: is a chemical compound that features a unique combination of a sugar moiety and a sulfonate ester. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple hydroxyl groups and a sulfonate ester makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5-Trihydroxyoxan-2-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of a sugar derivative with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
(3,4,5-Trihydroxyoxan-2-yl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The sulfonate ester can be reduced to form the corresponding alcohol.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new sulfonate derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3,4,5-Trihydroxyoxan-2-yl)methyl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various organic synthesis reactions.
Biology
In biological research, this compound can be used to modify biomolecules, such as proteins or nucleic acids, to study their functions and interactions. The sulfonate ester group can be used to introduce new functional groups into biomolecules, enabling the study of their biochemical properties.
Medicine
In medicine, this compound has potential applications in drug delivery systems. The compound’s ability to undergo various chemical modifications makes it suitable for designing prodrugs or drug conjugates that can target specific tissues or cells.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, such as surfactants or emulsifiers. Its unique chemical properties make it suitable for applications in the formulation of various industrial products.
Mecanismo De Acción
The mechanism of action of (3,4,5-Trihydroxyoxan-2-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonate ester group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their activity. The hydroxyl groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Propiedades
Número CAS |
85906-16-7 |
|---|---|
Fórmula molecular |
C13H18O7S |
Peso molecular |
318.34 g/mol |
Nombre IUPAC |
(3,4,5-trihydroxyoxan-2-yl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O7S/c1-8-2-4-9(5-3-8)21(17,18)20-7-11-13(16)12(15)10(14)6-19-11/h2-5,10-16H,6-7H2,1H3 |
Clave InChI |
KQYHEKIYZMUALN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(CO2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


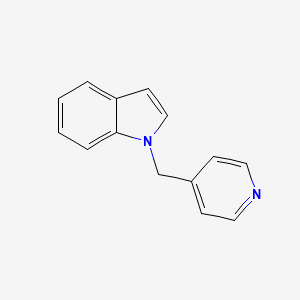
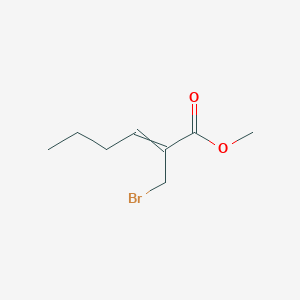
![2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran](/img/structure/B14417610.png)
![Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-](/img/structure/B14417612.png)
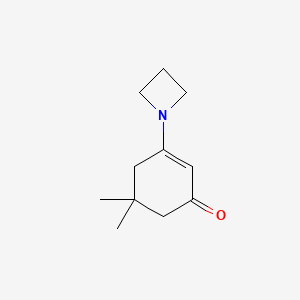
![1,7-Diazabicyclo[5.3.2]dodecane](/img/structure/B14417620.png)
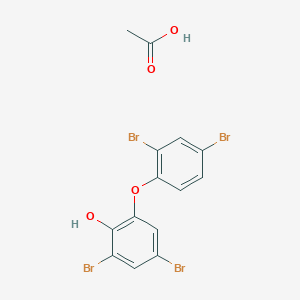
![2H-Thiireno[e][1,3]benzodioxole](/img/structure/B14417633.png)

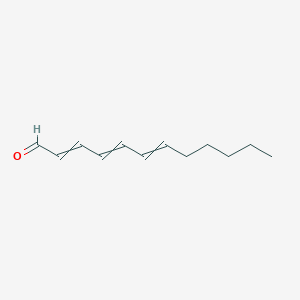
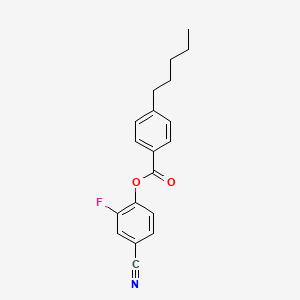
-lambda~2~-stannane](/img/structure/B14417670.png)
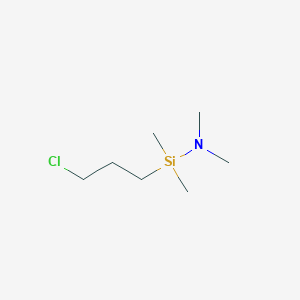
![3,7-Dichloro-5H-dibenz[b,f]azepine](/img/structure/B14417683.png)
